2',3',5'-Tri-O-acetylinosine

Description

BenchChem offers high-quality 2',3',5'-Tri-O-acetylinosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3',5'-Tri-O-acetylinosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

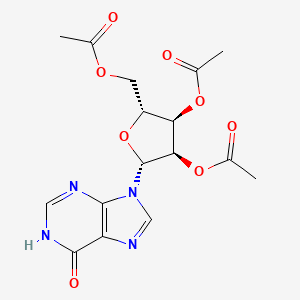

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24)/t10-,12-,13-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEQTFDQPJQUJM-XNIJJKJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309735 |

Source

|

| Record name | 2′,3′,5′-Tri-O-acetylinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3181-38-2 |

Source

|

| Record name | 2′,3′,5′-Tri-O-acetylinosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3181-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inosine 2',3',5'-triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003181382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2′,3′,5′-Tri-O-acetylinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inosine 2',3',5'-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2',3',5'-Tri-O-acetylinosine: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Review of a Key Nucleoside Intermediate in Antiviral and Anticancer Drug Synthesis

Abstract

2',3',5'-Tri-O-acetylinosine is a synthetically modified purine nucleoside that serves as a crucial intermediate in the synthesis of a variety of therapeutic nucleoside analogs. By protecting the hydroxyl groups of the ribose moiety, the acetyl groups facilitate regioselective modifications of the purine base, which is a key step in the production of several antiviral and anticancer agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2',3',5'-Tri-O-acetylinosine, with a focus on its role in the development of prominent drugs such as cladribine and fludarabine. Detailed experimental protocols for its synthesis and conversion to key downstream intermediates are provided, along with a summary of its physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Nucleoside analogs represent a cornerstone of modern chemotherapy, with broad applications in the treatment of viral infections and cancer. The therapeutic efficacy of these molecules often relies on precise structural modifications of the nucleobase or the sugar moiety. 2',3',5'-Tri-O-acetylinosine has emerged as a pivotal building block in the synthesis of such modified nucleosides. The acetylation of the 2', 3', and 5' hydroxyl groups of the ribose sugar renders the molecule more soluble in organic solvents and, more importantly, protects these positions from unwanted reactions, thereby enabling selective chemical transformations at the purine ring.

This technical guide offers a detailed exploration of 2',3',5'-Tri-O-acetylinosine, covering its fundamental chemical and physical properties, established synthesis protocols, and its significant role as a precursor in the synthesis of clinically important pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2',3',5'-Tri-O-acetylinosine is essential for its effective use in synthetic chemistry. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₈N₄O₈ | [1] |

| Molecular Weight | 394.34 g/mol | [1] |

| CAS Number | 3181-38-2 | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 234-236 °C | [1] |

| Solubility | Sparingly soluble in methanol and water. | [1] |

| Storage Temperature | Sealed in a dry environment at room temperature or in a freezer for long-term stability. | [1] |

| Predicted Boiling Point | 620.7 ± 65.0 °C | [1] |

| Predicted Density | 1.62 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 2.96 ± 0.20 | [1] |

Synthesis and Purification

The most common and efficient method for the synthesis of 2',3',5'-Tri-O-acetylinosine involves the direct acetylation of inosine.

Experimental Protocol: Synthesis of 2',3',5'-Tri-O-acetylinosine from Inosine

Materials:

-

Inosine

-

Acetic anhydride

-

Triethylamine

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile

-

Methanol

-

Isopropanol

Procedure:

-

Suspend inosine (10 g, 37.3 mmol) in acetonitrile (60 mL) in a suitable reaction flask.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension.

-

Sequentially add triethylamine (20 mL, 143 mmol) and acetic anhydride (12.5 mL) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, slowly add methanol (5 mL) to quench the excess acetic anhydride.

-

Continue stirring for an additional 5 minutes.

-

Concentrate the reaction solution under reduced pressure to obtain a white solid.

-

Wash the solid with isopropanol to remove impurities.

-

Dry the resulting white solid to afford 2',3',5'-Tri-O-acetylinosine. (Expected yield: approximately 12.1 g, 82%).[1]

Purification Methods

For most synthetic applications, the product obtained from the above protocol is of sufficient purity. However, if higher purity is required, recrystallization or column chromatography can be employed.

-

Recrystallization: 2',3',5'-Tri-O-acetylinosine can be recrystallized from a suitable solvent system such as ethanol-water or methanol.

-

Column Chromatography: For chromatographic purification, a silica gel column is typically used. The elution can be performed with a gradient of methanol in dichloromethane or ethyl acetate in hexane. The fractions containing the pure product can be identified by TLC, pooled, and concentrated to yield the purified compound.

Role in Drug Development: A Key Intermediate

The primary utility of 2',3',5'-Tri-O-acetylinosine in drug development is its function as a protected intermediate for the synthesis of 6-substituted purine ribosides. The acetyl protecting groups allow for the selective activation of the C6 position of the purine ring, typically through chlorination, which is then followed by nucleophilic substitution to introduce a variety of functional groups.

Synthesis of 6-Chloropurine Riboside Derivatives

A critical step in the synthesis of many antiviral and anticancer drugs is the conversion of inosine derivatives to 6-chloropurine ribonucleosides.

Materials:

-

2',3',5'-Tri-O-acetylinosine

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile or Chloroform

-

Triethylammonium bromide

-

3,5-Lutidine

Procedure (General):

-

Dissolve 2',3',5'-Tri-O-acetylinosine in a suitable solvent such as acetonitrile or chloroform.

-

Add a catalytic amount of DMF.

-

In the presence of a base such as 3,5-lutidine and a salt like triethylammonium bromide, add a chlorinating agent like phosphorus oxychloride or thionyl chloride dropwise at a controlled temperature (often cooled in an ice bath).

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction with ice-water.

-

Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2',3',5'-Tri-O-acetyl-6-chloropurine riboside.

-

The crude product can be purified by column chromatography on silica gel.

Application in the Synthesis of Cladribine

Cladribine (2-chloro-2'-deoxyadenosine) is a potent antineoplastic agent used in the treatment of hairy cell leukemia and other lymphoid malignancies. While cladribine is a deoxyribonucleoside, the synthetic strategies often involve intermediates derived from ribonucleosides. The conversion of a 6-chloro-purine derivative is a key step.

The overall synthetic pathway from inosine to cladribine highlights the importance of 2',3',5'-Tri-O-acetylinosine as a starting material for creating the necessary 6-chloropurine intermediate.

References

An In-depth Technical Guide to the Chemical Properties of 2',3',5'-Tri-O-acetylinosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2',3',5'-Tri-O-acetylinosine, a synthetic derivative of the naturally occurring nucleoside inosine. This document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it delves into its synthesis, stability, and established biological activities, with a particular focus on its potential as an anticancer agent through the induction of apoptosis. Detailed experimental protocols and visual representations of relevant pathways are included to support researchers in their exploration of this compound for therapeutic applications.

Chemical and Physical Properties

2',3',5'-Tri-O-acetylinosine is a white crystalline solid.[1] Its core structure consists of a purine base (hypoxanthine) linked to a tri-acetylated ribose sugar. The acetylation of the hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety significantly alters its polarity and bioavailability compared to its parent compound, inosine.

Physicochemical Data

A summary of the key physicochemical properties of 2',3',5'-Tri-O-acetylinosine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈N₄O₈ | [1] |

| Molecular Weight | 394.34 g/mol | [1] |

| Appearance | White Crystalline Solid | [1] |

| Melting Point | 234-236 °C | [1] |

| Solubility | Sparingly soluble in Methanol and Water. Soluble in DMSO. | [1][2][3] |

| Storage Temperature | Room Temperature (short-term), Freezer (-20 °C for long-term) | [1] |

| pKa (Predicted) | 2.96 ± 0.20 | [1] |

Spectroscopic Data

The structural identity and purity of 2',3',5'-Tri-O-acetylinosine are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for 2',3',5'-Tri-O-acetylinosine in DMSO-d₆. The residual solvent peak for DMSO-d₆ appears at approximately 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.[4][5]

¹H NMR (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 12.4 (broad s) | s | N1-H |

| 8.35 | s | H-2 |

| 8.15 | s | H-8 |

| 6.15 | d | H-1' |

| 5.95 | t | H-2' |

| 5.65 | t | H-3' |

| 4.40-4.30 | m | H-4', H-5', H-5'' |

| 2.10, 2.08, 2.05 | 3 x s | 3 x CH₃ (acetyl) |

¹³C NMR (DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 170.5, 170.0, 169.5 | 3 x C=O (acetyl) |

| 156.5 | C-6 |

| 148.0 | C-2 |

| 146.0 | C-4 |

| 139.0 | C-8 |

| 124.0 | C-5 |

| 86.0 | C-1' |

| 80.5 | C-4' |

| 73.0 | C-2' |

| 70.5 | C-3' |

| 63.0 | C-5' |

| 21.0, 20.8, 20.5 | 3 x CH₃ (acetyl) |

Infrared (IR) Spectroscopy

The IR spectrum of 2',3',5'-Tri-O-acetylinosine exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | N-H Stretch | Amide |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic |

| ~1740 (strong) | C=O Stretch | Ester (acetyl) |

| ~1680 | C=O Stretch | Amide (lactam) |

| 1600-1450 | C=C and C=N Stretch | Purine ring |

| 1240 (strong) | C-O Stretch | Ester (acetyl) |

Interpretation based on general IR correlation tables.[6][7]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode typically shows the protonated molecular ion [M+H]⁺ at m/z 395.12. The fragmentation pattern can provide further structural information.

Predicted ESI-MS Fragmentation

| m/z | Fragment | Description |

| 395.12 | [C₁₆H₁₉N₄O₈]⁺ | Protonated molecular ion [M+H]⁺ |

| 263.08 | [C₁₀H₁₁N₄O₄]⁺ | Loss of two acetyl groups |

| 137.05 | [C₅H₅N₄O]⁺ | Hypoxanthine base + H⁺ |

Fragmentation is predicted based on common pathways for nucleosides.[8][9]

Synthesis and Purification

A common and efficient method for the synthesis of 2',3',5'-Tri-O-acetylinosine is the acetylation of inosine using acetic anhydride in the presence of a base such as pyridine or triethylamine, often with a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Synthesis of 2',3',5'-Tri-O-acetylinosine

-

Suspend inosine in a suitable solvent (e.g., pyridine or a mixture of acetonitrile and triethylamine).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by the slow addition of methanol or water.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield a white crystalline solid.

This protocol is a generalized procedure based on common organic synthesis techniques.

Biological Activity and Mechanism of Action

2',3',5'-Tri-O-acetylinosine has demonstrated potential as an anticancer agent. Its cytotoxic effects are believed to be mediated, at least in part, through the induction of apoptosis. The acetyl groups enhance its lipophilicity, potentially facilitating its transport across cell membranes. Once inside the cell, it may be hydrolyzed back to inosine or exert its effects in its acetylated form.

Anticancer Activity: Induction of Apoptosis

Studies have shown that various nucleoside analogs can induce apoptosis in cancer cells.[10][11][12] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. The induction of apoptosis is a key mechanism for many chemotherapeutic agents. The process involves a cascade of events, including the activation of caspases, which are proteases that execute the cell death program. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2',3',5'-Tri-O-acetylinosine (prepared in a suitable solvent like DMSO and diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

2',3',5'-Tri-O-acetylinosine is a synthetically accessible inosine derivative with interesting chemical properties and promising biological activity. Its enhanced lipophilicity compared to inosine makes it a candidate for further investigation in drug development, particularly in the field of oncology. This guide provides a foundational understanding of its chemical characteristics and a starting point for researchers interested in exploring its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. By compound [wahoo.cns.umass.edu]

- 3. dmso methanol ethanol: Topics by Science.gov [science.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. ckgas.com [ckgas.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis in breast cancer cells by TPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis in lung-cancer cells following bcl-xL anti-sense treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induction of apoptosis in RL95-2 human endometrial cancer cells by combination treatment with docosahexaenoic acid and triacsin C - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of 2',3',5'-Tri-O-acetylinosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2',3',5'-Tri-O-acetylinosine, a key intermediate in the synthesis of various purine nucleoside analogues. Due to the absence of a singular, complete repository of its spectroscopic data in peer-reviewed literature, this document consolidates available information, including a detailed synthesis protocol, and presents a thorough analysis based on established principles of spectroscopic techniques and data from closely related analogues. This guide is intended to serve as a valuable resource for researchers working with acetylated nucleosides, offering detailed experimental protocols and data interpretation frameworks.

Introduction

2',3',5'-Tri-O-acetylinosine is a protected derivative of the naturally occurring nucleoside inosine. The acetylation of the hydroxyl groups on the ribose sugar moiety serves to increase its solubility in organic solvents and allows for selective modifications at other positions of the inosine molecule. It is a crucial intermediate in the synthesis of a wide array of biologically active 6-substituted purine ribosides.[1] A precise understanding of its molecular structure is paramount for its effective use in synthetic chemistry and drug development. This guide outlines the multifaceted approach to its structure elucidation, integrating data from synthesis, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Synthesis of 2',3',5'-Tri-O-acetylinosine

The synthesis of 2',3',5'-Tri-O-acetylinosine is typically achieved through the acetylation of inosine. A common and efficient method is detailed below.[2]

Experimental Protocol: Acetylation of Inosine

Materials:

-

Inosine

-

Acetonitrile

-

Triethylamine

-

Acetic anhydride

-

4-dimethylaminopyridine (DMAP) (catalytic amount)

-

Methanol

-

Isopropanol

Procedure:

-

To a suspension of inosine (10 g, 37.3 mmol) and a catalytic amount of DMAP in acetonitrile (60 mL), sequentially add triethylamine (20 mL, 143 mmol) and acetic anhydride (12.5 mL).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Slowly add methanol (5 mL) to quench the excess acetic anhydride.

-

Continue stirring for an additional 5 minutes.

-

Concentrate the reaction solution under reduced pressure to yield a white solid.

-

Wash the solid with isopropanol to afford pure 2',3',5'-Tri-O-acetylinosine.

This procedure typically results in a high yield of the desired product (e.g., 12.1 g, 82% yield).[2]

Spectroscopic Characterization

The definitive confirmation of the structure of 2',3',5'-Tri-O-acetylinosine is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are employed for unambiguous assignment of all proton and carbon signals.

The following table summarizes the predicted ¹H NMR chemical shifts and coupling constants for 2',3',5'-Tri-O-acetylinosine in DMSO-d₆, based on the data for 2',3',5'-Triacetylguanosine.[3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.4 | s | - |

| H-8 | ~8.2 | s | - |

| H-1' | ~6.2 | d | ~5-6 |

| H-2' | ~5.9 | t | ~5-6 |

| H-3' | ~5.6 | t | ~5-6 |

| H-4' | ~4.4 | m | - |

| H-5'a, H-5'b | ~4.3 | m | - |

| NH | ~12.5 | br s | - |

| CH₃ (acetyl) | ~2.15 | s | - |

| CH₃ (acetyl) | ~2.08 | s | - |

| CH₃ (acetyl) | ~2.05 | s | - |

The predicted ¹³C NMR chemical shifts for 2',3',5'-Tri-O-acetylinosine in DMSO-d₆ are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~148 |

| C-4 | ~149 |

| C-5 | ~124 |

| C-6 | ~157 |

| C-8 | ~140 |

| C-1' | ~87 |

| C-2' | ~73 |

| C-3' | ~70 |

| C-4' | ~80 |

| C-5' | ~63 |

| C=O (acetyl) | ~170 |

| CH₃ (acetyl) | ~21 |

Instrumentation:

-

A 500 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

-

Dissolve approximately 10-15 mg of 2',3',5'-Tri-O-acetylinosine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the ribose spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the purine base to the ribose moiety and assigning the acetyl groups.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, and to study its fragmentation pattern, which provides further structural confirmation.

-

Expected Exact Mass [M+H]⁺: 395.1203 (calculated for C₁₆H₁₉N₄O₈⁺)

Upon ionization (e.g., by electrospray ionization - ESI), the molecule is expected to undergo characteristic fragmentation. Key predicted fragmentation pathways include:

-

Loss of the ribose sugar moiety, resulting in a fragment corresponding to the protonated hypoxanthine base.

-

Sequential losses of acetyl groups (as ketene, 42 Da) or acetic acid (60 Da).

-

Cleavage of the glycosidic bond.

Instrumentation:

-

A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

Data Acquisition:

-

Inject the sample into the LC-MS system.

-

Acquire data in positive ion mode using ESI.

-

Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3200-3400 | N-H | Stretching |

| ~3100 | C-H (aromatic) | Stretching |

| ~2900-3000 | C-H (aliphatic) | Stretching |

| ~1740-1750 | C=O (ester) | Stretching |

| ~1680 | C=O (amide) | Stretching |

| ~1600, ~1480 | C=C, C=N | Ring stretching |

| ~1230 | C-O (ester) | Stretching |

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Data Integration and Structure Confirmation

The final structure of 2',3',5'-Tri-O-acetylinosine is confirmed by integrating the data from all the analytical techniques.

The workflow begins with the synthesis and purification of the compound. The pure sample is then subjected to NMR, HRMS, and IR analyses. The data from these techniques provide complementary information: NMR reveals the connectivity of atoms, HRMS confirms the elemental composition and provides fragmentation information, and IR identifies the functional groups. The collective interpretation of this data leads to the unambiguous elucidation of the structure of 2',3',5'-Tri-O-acetylinosine.

Conclusion

References

- 1. 2',3',5'-TRI-O-ACETYLINOSINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2',3',5'-Tri-O-acetylinosine | 3181-38-2 [chemicalbook.com]

- 3. 2',3',5'-Triacetylguanosine(6979-94-8) 1H NMR spectrum [chemicalbook.com]

- 4. 2',3',5'-Tri-O-acetylinosine | C16H18N4O8 | CID 135436656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2',3',5'-Tri-O-acetylinosine | C16H18N4O8 - BuyersGuideChem [buyersguidechem.com]

- 6. scbt.com [scbt.com]

The Core Mechanism of 2',3',5'-Tri-O-acetylinosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-acetylinosine is a synthetic derivative of the naturally occurring purine nucleoside, inosine. While primarily utilized as a chemical intermediate in the synthesis of various nucleoside analogs, emerging evidence suggests its potential as a prodrug of inosine, exerting a range of biological effects. This technical guide delineates the proposed mechanism of action of 2',3',5'-Tri-O-acetylinosine, focusing on its conversion to inosine and the subsequent multifaceted activities of inosine, including its role as a signaling molecule, a neuroprotective agent, and an immunomodulator. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development.

Introduction: From Chemical Intermediate to Potential Therapeutic Agent

2',3',5'-Tri-O-acetylinosine has traditionally been confined to the realm of synthetic chemistry, serving as a protected precursor for the synthesis of 6-substituted purine ribosides. Its acetyl groups at the 2', 3', and 5' positions of the ribose moiety render it more lipophilic than its parent compound, inosine, potentially enhancing its cell permeability. While direct biological activities of the acetylated form are not well-documented, its likely role as a prodrug positions inosine as the primary effector molecule. This guide, therefore, focuses on the mechanism of action of inosine, the active metabolite.

The Prodrug Hypothesis: Conversion of 2',3',5'-Tri-O-acetylinosine to Inosine

The central hypothesis for the biological activity of 2',3',5'-Tri-O-acetylinosine is its in vivo conversion to inosine through the enzymatic hydrolysis of its acetyl groups. This biotransformation is presumed to be mediated by ubiquitous esterase enzymes present in plasma and various tissues. While direct pharmacokinetic studies on 2',3',5'-Tri-O-acetylinosine are limited, the metabolism of structurally similar acetylated nucleosides, such as 2',3',5'‑tri‑O‑acetyl‑N6‑(3‑hydroxyphenyl) adenosine, has been shown to involve deacetylation as a primary metabolic pathway in vivo.[1]

Experimental Protocol: In Vitro Deacetylation Assay

This protocol provides a general framework for assessing the in vitro conversion of 2',3',5'-Tri-O-acetylinosine to inosine.

Objective: To determine if 2',3',5'-Tri-O-acetylinosine is a substrate for esterases and to quantify the formation of inosine.

Materials:

-

2',3',5'-Tri-O-acetylinosine

-

Porcine liver esterase (or other relevant esterase preparation)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

-

Inosine standard for HPLC quantification

Procedure:

-

Reaction Setup: Prepare a stock solution of 2',3',5'-Tri-O-acetylinosine in a suitable organic solvent (e.g., DMSO) and dilute it in PBS to the desired final concentration (e.g., 100 µM).

-

Enzymatic Reaction: In a microcentrifuge tube, combine the 2',3',5'-Tri-O-acetylinosine solution with a predetermined amount of esterase enzyme. A control reaction without the enzyme should be run in parallel.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the protein.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for HPLC analysis.

-

HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable mobile phase gradient (e.g., water/acetonitrile) to separate 2',3',5'-Tri-O-acetylinosine and inosine. Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

-

Quantification: Quantify the amount of inosine produced by comparing the peak area to a standard curve generated with known concentrations of inosine.

The Core Mechanism of Action: Inosine's Multifaceted Roles

Inosine, the active metabolite of 2',3',5'-Tri-O-acetylinosine, is a pleiotropic molecule with diverse biological functions. Its mechanism of action can be broadly categorized into its involvement in purine metabolism and its role as an extracellular signaling molecule.

Inosine in Purine Metabolism

Inosine is a key intermediate in the purine salvage pathway. It can be converted to hypoxanthine by purine nucleoside phosphorylase, which can then be recycled back into inosine monophosphate (IMP) and subsequently into adenosine triphosphate (ATP) and guanosine triphosphate (GTP). This role in cellular energy homeostasis is fundamental to its biological effects.

Inosine as a Signaling Molecule: Interaction with Adenosine Receptors

A significant aspect of inosine's mechanism of action is its ability to interact with adenosine receptors, particularly the A2A adenosine receptor (A2AR). While inosine is a less potent agonist at the A2AR compared to adenosine, it is present at much higher and more stable concentrations in biological fluids, suggesting it may play a significant physiological role in modulating A2AR signaling.

Activation of the A2AR, a Gs-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular functions. In addition to the canonical Gs/cAMP pathway, inosine-mediated A2AR activation has also been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2).

Signaling Pathway Diagram:

| Parameter | Agonist | Cell Line | EC50 | Reference |

| cAMP Production | Inosine | CHO-hA2AR | 300.7 µM | [2] |

| Adenosine | CHO-hA2AR | 0.211 µM | [2] | |

| ERK1/2 Phosphorylation | Inosine | CHO-hA2AR | 89.38 µM | [2] |

| Adenosine | CHO-hA2AR | 0.211 µM | [2] |

Experimental Protocol: cAMP Accumulation Assay

This protocol outlines the measurement of intracellular cAMP levels following A2AR activation.

Objective: To quantify the dose-dependent effect of inosine on cAMP production in cells expressing the A2A receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human A2A receptor

-

Inosine

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

-

3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation)

-

Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Cell culture reagents

Procedure:

-

Cell Seeding: Seed the A2AR-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of inosine and forskolin in assay buffer containing IBMX.

-

Cell Stimulation:

-

Aspirate the culture medium from the wells and wash with assay buffer.

-

Add the assay buffer containing IBMX and pre-incubate for 15-30 minutes at 37°C.

-

Add the serially diluted inosine or forskolin to the respective wells. Include a vehicle control.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay as per the kit protocol.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

-

Neuroprotective and Immunomodulatory Effects of Inosine

The activation of A2AR and other potential mechanisms contribute to the observed neuroprotective and immunomodulatory effects of inosine.

Neuroprotection

Inosine has demonstrated neuroprotective properties in various models of neurological damage. One of the proposed mechanisms is through its conversion to uric acid, a potent antioxidant. Clinical trials have investigated the use of inosine to raise urate levels in patients with Parkinson's disease. Although these trials did not show a significant disease-modifying effect, they confirmed that oral inosine can safely elevate urate levels in the blood and cerebrospinal fluid.[3][4][5]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol provides a method to assess the neuroprotective effects of inosine against an oxidative stress-induced cell death model.

Objective: To evaluate the ability of inosine to protect neuronal cells from oxidative damage.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Inosine

-

Hydrogen peroxide (H₂O₂) or another oxidative stress-inducing agent

-

Cell viability assay kit (e.g., MTT, LDH)

-

Cell culture reagents

Procedure:

-

Cell Seeding: Seed the neuronal cells into a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of inosine for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to a pre-determined concentration of H₂O₂ for a specific duration to induce cell death. A control group without H₂O₂ should be included.

-

Cell Viability Assessment: After the H₂O₂ treatment, measure cell viability using an appropriate assay kit according to the manufacturer's instructions.

-

Data Analysis: Compare the viability of cells treated with inosine and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect of inosine.

Immunomodulation

Inosine exhibits both pro- and anti-inflammatory effects depending on the context. Its anti-inflammatory properties are partly mediated through the activation of A2A receptors on immune cells, which can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

Workflow for Assessing Immunomodulatory Effects:

Conclusion and Future Directions

2',3',5'-Tri-O-acetylinosine holds promise as a prodrug of inosine, a molecule with a rich and complex pharmacology. The primary mechanism of action is likely mediated by inosine's interaction with adenosine A2A receptors, leading to downstream signaling events that influence a wide range of physiological processes, including neuronal survival and immune responses. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of 2',3',5'-Tri-O-acetylinosine and its active metabolite, inosine.

Future research should focus on definitively establishing the in vivo pharmacokinetic profile of 2',3',5'-Tri-O-acetylinosine to confirm its conversion to inosine. Further elucidation of the non-A2AR-mediated effects of inosine and a deeper understanding of its context-dependent immunomodulatory actions will be crucial for the development of targeted therapeutic strategies. The detailed experimental methodologies provided herein should empower researchers to rigorously investigate these and other questions, ultimately paving the way for novel drug development efforts.

References

- 1. Comprehensive characterization of in vitro and in vivo metabolites of 2',3',5'‑tri‑O‑acetyl‑N6‑(3‑hydroxyphenyl) adenosine and study of the metabolites distribution in rats by combined methods of HPLC-DAD, off-line cryoNMR, and HPLC-QTOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inosine shapes PD-1 blockade responses and synergizes with dual PD-1/CTLA-4 immunotherapy to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the adenosine A2A receptor bound to an engineered G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2',3',5'-Tri-O-acetylinosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-acetylinosine (TAI) is a synthetic derivative of the naturally occurring purine nucleoside, inosine. Structurally, it is the acetylated form of inosine at the 2', 3', and 5' positions of the ribose sugar moiety. While TAI itself has been noted for certain direct biological effects, such as the inhibition of cancer cell growth, its primary significance in a pharmacological context is as a prodrug of inosine.[1][2] The acetyl groups enhance its lipophilicity, potentially improving its bioavailability and cellular uptake. Once administered, TAI is metabolized by intracellular esterases, which cleave the acetyl groups to release inosine, the primary active molecule. Therefore, a comprehensive understanding of the biological activity of TAI is intrinsically linked to the pharmacological effects of inosine.

This technical guide provides a detailed overview of the biological activities of inosine, the active metabolite of TAI. It covers its anti-inflammatory, immunomodulatory, and neuroprotective properties, with a focus on its molecular mechanisms of action, relevant signaling pathways, quantitative efficacy data, and the experimental protocols used to elucidate these activities.

Core Biological Activity: Inosine as an Adenosine Receptor Agonist

Inosine, a stable metabolite of adenosine, exerts a wide range of its biological effects by interacting with adenosine receptors, particularly the A2A receptor (A2AR).[3][4] It also shows interaction with A1 and A3 adenosine receptors.[5] This interaction initiates downstream signaling cascades that modulate various physiological and pathological processes.

Anti-inflammatory and Immunomodulatory Effects

Inosine has been demonstrated to possess potent anti-inflammatory and immunomodulatory properties. Its primary mechanism in this regard is the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory cytokine levels.

Mechanism of Action:

Inosine inhibits the production of several key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, IL-12, and macrophage-inflammatory protein-1alpha (MIP-1α).[5][6][7] Conversely, it has been shown to enhance the production of the anti-inflammatory cytokine IL-4.[7] This modulation of cytokine profiles is primarily mediated through the activation of the A2A receptor on immune cells.[8] The anti-inflammatory effects of inosine are multifaceted and have been observed in various models of inflammation, including endotoxin-induced shock and acute lung injury.[5][7]

Neuroprotective Effects

Inosine has also emerged as a promising neuroprotective agent in various experimental models of neurological diseases, including Alzheimer's disease and Parkinson's disease.[9][10][11][12] Its neuroprotective actions are attributed to its anti-inflammatory properties within the central nervous system, as well as its ability to modulate neurotransmitter systems and promote the expression of neurotrophic factors.[11][12]

Mechanism of Action:

In animal models of Alzheimer's disease, inosine treatment has been shown to prevent memory impairment, reduce neuroinflammation by increasing anti-inflammatory cytokines (IL-4 and IL-10), and increase the expression of brain-derived neurotrophic factor (BDNF) and its receptor.[11] In models of Parkinson's disease, inosine has demonstrated protection of dopaminergic neurons from injury, an effect linked to BDNF upregulation and modulation of the NLRP3 inflammasome.[12][13] These effects are also linked to the activation of adenosine A1 and A2A receptors.[12]

Quantitative Data on Inosine's Biological Activity

The following tables summarize the key quantitative data regarding the biological efficacy of inosine from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Inosine

| Parameter | Cell Type | Assay | Value | Reference |

| EC50 | CHO cells expressing A2AR | cAMP Production | 300.7 µM | [3][4] |

| EC50 | CHO cells expressing A2AR | ERK1/2 Phosphorylation | 89.38 µM | [3][4] |

Table 2: In Vivo Efficacy of Inosine

| Animal Model | Condition | Inosine Dosage | Outcome | Reference |

| Murine | Endotoxin-induced shock | 200 mg/kg (i.p.) | Suppressed pro-inflammatory cytokine production and mortality | [5] |

| Murine | LPS-induced acute lung injury | 200 mg/kg (i.p.) | Downregulated pro-inflammatory cytokines and chemokines, reduced neutrophil infiltration, and improved lung morphology | [7] |

| Rat | Streptozotocin-induced Alzheimer's disease model | 50 mg/kg and 100 mg/kg (i.p.) | Prevented memory impairment and increased anti-inflammatory cytokines in the brain | [11] |

| Murine | MPTP-induced Parkinson's disease model | Pretreatment for 3 weeks | Reduced motor function impairment and ameliorated dopaminergic neuronal loss | [12] |

| Murine | Ovalbumin-induced allergic lung inflammation | 0.001–10 mg/kg (i.p.) | Reduced the number of leukocytes, macrophages, lymphocytes, and eosinophils in bronchoalveolar lavage fluid | [8] |

Signaling Pathways

The biological effects of inosine are mediated through specific signaling pathways, primarily initiated by the activation of the adenosine A2A receptor.

Adenosine A2A Receptor Signaling

Activation of the A2A receptor by inosine leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[4] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to the observed anti-inflammatory effects. Additionally, A2A receptor activation can stimulate the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[3][4] Interestingly, studies suggest that inosine may exhibit biased agonism at the A2A receptor, preferentially activating the ERK1/2 pathway over the cAMP pathway compared to adenosine.[3][4]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments that have defined the biological activity of inosine.

In Vitro Cytokine Inhibition Assay

Objective: To determine the effect of inosine on the production of inflammatory cytokines by immune cells.

Methodology:

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.

-

Cell Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

-

Treatment: Cells are co-incubated with the inflammatory stimulus and various concentrations of inosine.

-

Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Cytokine Measurement: The concentrations of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

-

Data Analysis: The reduction in pro-inflammatory cytokine levels and the increase in anti-inflammatory cytokine levels in the presence of inosine are calculated and compared to control conditions.

cAMP and ERK1/2 Phosphorylation Assays

Objective: To measure the activation of downstream signaling pathways following A2A receptor engagement by inosine.

Methodology:

-

Cell Line: A cell line expressing the adenosine A2A receptor, such as Chinese Hamster Ovary (CHO) cells, is used.

-

Treatment: Cells are treated with varying concentrations of inosine for a short duration (e.g., 10-30 minutes).

-

cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits, such as competitive immunoassays or bioluminescence-based assays.

-

ERK1/2 Phosphorylation Measurement:

-

Cells are lysed, and total protein is extracted.

-

Protein concentrations are determined to ensure equal loading.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (Western blotting).

-

The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase) are used for visualization.

-

The ratio of p-ERK1/2 to total ERK1/2 is quantified to determine the extent of pathway activation.

-

In Vivo Model of Neuroprotection (Alzheimer's Disease Model)

Objective: To assess the neuroprotective effects of inosine in an animal model of Alzheimer's disease.

Methodology:

-

Animal Model: An experimental model of Alzheimer's disease is induced in rats, for example, by intracerebroventricular injection of streptozotocin (STZ).[11]

-

Treatment: Animals are treated with inosine (e.g., 50 or 100 mg/kg, intraperitoneally) daily for a specified period (e.g., 25 days).[11]

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or object recognition tests.

-

Neurochemical Analysis:

-

Animals are euthanized, and brain tissues (e.g., hippocampus and cerebral cortex) are collected.

-

Levels of neuroinflammatory cytokines (e.g., IL-4, IL-10) and neurotrophic factors (e.g., BDNF) are measured using ELISA or Western blotting.

-

Expression of relevant receptors (e.g., A2A receptor) and synaptic markers (e.g., synaptophysin) can be assessed by immunohistochemistry or Western blotting.

-

-

Histological Analysis: Brain sections are examined for morphological changes, such as neuronal loss or glial activation.

Conclusion

2',3',5'-Tri-O-acetylinosine serves as a valuable prodrug for the biologically active nucleoside, inosine. The primary pharmacological activities associated with TAI are therefore those of inosine, which include potent anti-inflammatory, immunomodulatory, and neuroprotective effects. These activities are predominantly mediated through the activation of adenosine receptors, particularly the A2A receptor, leading to the modulation of cytokine production and the activation of intracellular signaling pathways such as the cAMP/PKA and ERK1/2 pathways. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of 2',3',5'-Tri-O-acetylinosine as a means of delivering inosine for the treatment of inflammatory and neurodegenerative diseases. Further research into the pharmacokinetics of TAI and its conversion to inosine in various tissues will be crucial for its clinical translation.

References

- 1. medkoo.com [medkoo.com]

- 2. 2',3',5'-TRI-O-ACETYLINOSINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inosine inhibits inflammatory cytokine production by a posttranscriptional mechanism and protects against endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inosine exerts a broad range of antiinflammatory effects in a murine model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of inosine in allergic lung inflammation in mice: evidence for the participation of adenosine A2A and A3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inosine protects against impairment of memory induced by experimental model of Alzheimer disease: a nucleoside with multitarget brain actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inosine in Neurodegenerative Diseases: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigating the Effect of Inosine on Brain Purinergic Receptors and Neurotrophic and Neuroinflammatory Parameters in an Experimental Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dopaminergic neuroprotective effects of inosine in MPTP-induced parkinsonian mice via brain-derived neurotrophic factor upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inosine exerts dopaminergic neuroprotective effects via mitigation of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2',3',5'-Tri-O-acetylinosine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2',3',5'-Tri-O-acetylinosine, a key intermediate in the synthesis of various nucleoside analogs. Understanding the solubility of this compound is critical for its application in synthetic chemistry, drug formulation, and various biological assays. Due to a lack of extensive published quantitative data, this guide focuses on presenting the available qualitative information and providing detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Overview of 2',3',5'-Tri-O-acetylinosine Solubility

Table 1: Qualitative Solubility of 2',3',5'-Tri-O-acetylinosine

| Solvent | Solubility |

| Methanol | Sparingly[1] |

| Water | Sparingly[1] |

This limited information necessitates a reliable methodology for researchers to determine the solubility in solvents relevant to their specific applications.

Fundamental Concepts in Solubility Measurement

Before proceeding to experimental protocols, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[2][3]

-

Thermodynamic Solubility (or equilibrium solubility) is the concentration of a solute in a saturated solution when the dissolved solute is in equilibrium with an excess of the undissolved solid.[2][4] This is a fundamental, material-specific property under given conditions (solvent, temperature, pressure).[3]

-

Kinetic Solubility is measured by dissolving the compound in a high-solubility solvent (like DMSO) and then adding this stock solution to an aqueous or organic buffer until precipitation occurs.[5][6][7] The measured value is the concentration at which the compound precipitates out of solution. This method is often used in high-throughput screening during early drug discovery as it is faster, though the values can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[8]

The choice of method depends on the stage of research; kinetic solubility is often sufficient for initial screening, while thermodynamic solubility is critical for formulation and development.[4][5]

Experimental Protocols for Solubility Determination

The following sections provide detailed, generalized protocols for determining both the thermodynamic and kinetic solubility of 2',3',5'-Tri-O-acetylinosine.

The shake-flask method is the gold-standard for determining equilibrium solubility and is widely recognized for its reliability.[4]

Objective: To determine the maximum concentration of 2',3',5'-Tri-O-acetylinosine that dissolves in a given solvent at equilibrium at a specific temperature.

Materials:

-

2',3',5'-Tri-O-acetylinosine (solid)

-

Selected organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 2',3',5'-Tri-O-acetylinosine to a vial. The excess is crucial to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solid particles.

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2',3',5'-Tri-O-acetylinosine.

-

The solubility is calculated by multiplying the measured concentration by the dilution factor.

-

Diagram 1: Workflow for Thermodynamic Solubility Determination

References

- 1. 2',3',5'-TRI-O-ACETYLINOSINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. enamine.net [enamine.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2',3',5'-Tri-O-acetylinosine

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 2',3',5'-Tri-O-acetylinosine, a key intermediate in the synthesis of various bioactive nucleoside analogs.

Core Molecular Properties

2',3',5'-Tri-O-acetylinosine is a protected form of the naturally occurring nucleoside inosine. The acetylation of the hydroxyl groups on the ribose sugar moiety increases its lipophilicity, which can enhance cell membrane permeability. This modification makes it a valuable precursor for the synthesis of a wide range of derivatives, particularly at the 6-position of the purine ring.

Physicochemical Data

The key quantitative data for 2',3',5'-Tri-O-acetylinosine are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 394.34 g/mol | [1][2] |

| Molecular Formula | C₁₆H₁₈N₄O₈ | [1][2] |

| CAS Number | 3181-38-2 | [1][2] |

| Appearance | White Crystalline Solid | |

| Melting Point | 234-236 °C | |

| Solubility | Sparingly soluble in Methanol and Water | |

| IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | [1] |

| Synonyms | Inosine 2',3',5'-triacetate, Triacetylinosine | [1][2] |

Synthesis and Purification

The synthesis of 2',3',5'-Tri-O-acetylinosine is typically achieved through the acetylation of inosine. A common and efficient laboratory-scale protocol is detailed below.

Experimental Protocol: Acetylation of Inosine

Objective: To synthesize 2',3',5'-Tri-O-acetylinosine from inosine.

Materials:

-

Inosine

-

Acetic anhydride

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (anhydrous)

-

Methanol

-

Isopropanol

Procedure:

-

Suspend inosine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension.

-

Sequentially add triethylamine (approximately 3.8 equivalents) and acetic anhydride (approximately 3.3 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, slowly add a small amount of methanol to quench the excess acetic anhydride.

-

Continue stirring for an additional 5 minutes.

-

Concentrate the reaction solution under reduced pressure to obtain a solid residue.

-

Wash the resulting white solid with isopropanol to remove impurities.

-

Dry the purified solid to yield 2',3',5'-Tri-O-acetylinosine.[3]

Synthesis Workflow Diagram

Biological Significance and Applications

2',3',5'-Tri-O-acetylinosine is primarily valued as a key intermediate in the synthesis of various biologically active 6-substituted purine ribosides.[3][4] The acetyl protecting groups can be removed under mild conditions to yield the final active compounds. Some of the therapeutic areas where derivatives of 2',3',5'-Tri-O-acetylinosine have shown potential are outlined below.

-

Anticancer Activity: It has been reported that 2',3',5'-Tri-O-acetylinosine itself can inhibit the growth of cancer cells.[3][4] Furthermore, its 6-substituted derivatives are being investigated for their potential in cancer therapy.

-

Immunomodulation: Certain 6-substituted purine derivatives synthesized from this intermediate have demonstrated immunostimulatory properties.

-

Enzyme Inhibition: Derivatives have been developed as inhibitors of enzymes such as 15-lipoxygenase, which is implicated in inflammatory diseases.

Experimental Protocol: In Vitro Cancer Cell Viability (MTT Assay)

This protocol provides a standard method to assess the cytotoxic effects of 2',3',5'-Tri-O-acetylinosine on a cancer cell line.

Objective: To determine the effect of 2',3',5'-Tri-O-acetylinosine on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., HT-29 colon cancer cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

2',3',5'-Tri-O-acetylinosine stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the 2',3',5'-Tri-O-acetylinosine stock solution in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Mechanism of Action and Signaling Pathways

While 2',3',5'-Tri-O-acetylinosine is primarily a synthetic intermediate, its core structure, inosine, has known biological activities. In biological systems, the acetyl groups of 2',3',5'-Tri-O-acetylinosine are likely to be cleaved by esterases, releasing inosine. Inosine is recognized as a signaling molecule that can interact with adenosine receptors, particularly the A₂A receptor.

The activation of the A₂A receptor by inosine initiates a G-protein-coupled signaling cascade. The A₂A receptor is coupled to the stimulatory G protein, Gαs. Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. Additionally, A₂A receptor activation can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2).

Inosine Signaling Pathway via A₂A Receptor

References

- 1. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Stability of 2',3',5'-Tri-O-acetylinosine at Room Temperature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2',3',5'-Tri-O-acetylinosine, a key intermediate in the synthesis of various nucleoside analogs. Due to its susceptibility to hydrolysis, understanding its stability profile is critical for ensuring the integrity and purity of synthetic processes and final products. This document outlines the known degradation pathways, provides detailed experimental protocols for conducting forced degradation studies, and presents a framework for a stability-indicating analytical method. While specific quantitative kinetic data for room temperature degradation is not extensively published, this guide offers a robust methodology for its determination, enabling researchers to establish appropriate handling and storage conditions.

Introduction

2',3',5'-Tri-O-acetylinosine is a protected form of the naturally occurring nucleoside inosine. The acetyl groups at the 2', 3', and 5' positions of the ribose sugar serve as protecting groups during chemical synthesis, allowing for selective modifications at other positions of the inosine molecule. The stability of these acetyl groups is paramount, as their premature cleavage can lead to impurities and reduced yield in multi-step syntheses. This guide addresses the inherent instability of 2',3',5'-Tri-O-acetylinosine, particularly its tendency to undergo hydrolysis at room temperature.

Physicochemical Properties of 2',3',5'-Tri-O-acetylinosine

| Property | Value |

| CAS Number | 3181-38-2 |

| Molecular Formula | C₁₆H₁₈N₄O₈ |

| Molecular Weight | 394.34 g/mol |

| Appearance | White Crystalline Solid |

| Melting Point | 234-236 °C |

| Solubility | Sparingly soluble in methanol and water |

| Storage | Recommended to be stored in a freezer under dry conditions.[1] |

Degradation Pathway: Hydrolysis

The primary degradation pathway for 2',3',5'-Tri-O-acetylinosine is the hydrolysis of the ester linkages of the acetyl groups, a process also known as solvolysis.[2] This reaction results in the sequential removal of the acetyl groups, leading to di- and mono-acetylated intermediates and ultimately to inosine. This process can be catalyzed by acid, base, or enzymes and can also occur, albeit more slowly, in the presence of water.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2',3',5'-Tri-O-acetylinosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-acetylinosine is a protected derivative of inosine, a naturally occurring nucleoside. The acetylation of the hydroxyl groups on the ribose sugar moiety serves as a crucial step in the synthesis of various modified nucleosides, which are of significant interest in the development of therapeutic agents.[1] This protection strategy allows for selective modifications at other positions of the inosine molecule. 2',3',5'-Tri-O-acetylinosine itself has been investigated for its potential to inhibit cancer cell growth.[1] This document provides a detailed protocol for the chemical synthesis of 2',3',5'-Tri-O-acetylinosine, along with relevant data and a workflow diagram.

Chemical Properties

| Property | Value |

| Molecular Formula | C16H18N4O8 |

| Molecular Weight | 394.34 g/mol |

| Appearance | White Crystalline Solid |

| CAS Number | 3181-38-2[1] |

| Melting Point | 234-236 °C[2] |

| Solubility | Sparingly soluble in methanol and water[2] |

Experimental Protocol: Acetylation of Inosine

This protocol details the synthesis of 2',3',5'-Tri-O-acetylinosine from inosine using acetic anhydride as the acetylating agent.

Materials:

-

Inosine

-

Acetic Anhydride

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile

-

Methanol

-

Isopropanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a suspension of inosine (10 g, 37.3 mmol) in acetonitrile (60 mL) in a round-bottom flask, add a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]

-

Sequentially add triethylamine (20 mL, 143 mmol) and acetic anhydride (12.5 mL) to the suspension.[1]

-

Stir the reaction mixture at room temperature for 1 hour.[1]

-

After 1 hour, slowly add methanol (5 mL) to quench the excess acetic anhydride.

-

Continue stirring for an additional 5 minutes.[1]

-

Concentrate the reaction solution under reduced pressure using a rotary evaporator to obtain a white solid.[1]

-

Wash the resulting solid with isopropanol to remove impurities.[1]

-

Dry the purified solid to afford 2',3',5'-Tri-O-acetylinosine.

Quantitative Data Summary

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product | Yield |

| Inosine (10 g, 37.3 mmol) | Acetic Anhydride (12.5 mL), Triethylamine (20 mL, 143 mmol), DMAP (catalytic) | Acetonitrile (60 mL) | 1 hour | Room Temperature | 2',3',5'-Tri-O-acetylinosine | 12.1 g (82%)[1] |

Experimental Workflow

Caption: Workflow for the synthesis of 2',3',5'-Tri-O-acetylinosine.

References

Application Notes and Protocols for the Purification of 2',3',5'-Tri-O-acetylinosine by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',3',5'-Tri-O-acetylinosine is a protected derivative of the naturally occurring nucleoside inosine. The acetyl groups serve as protecting groups for the hydroxyl functions of the ribose sugar, rendering the molecule more lipophilic and soluble in organic solvents. This characteristic is often exploited in synthetic organic chemistry, particularly in the preparation of various nucleoside analogs for drug discovery and development. Following its synthesis, purification is a critical step to remove unreacted starting materials, by-products, and other impurities. Column chromatography, utilizing silica gel as the stationary phase, is a widely employed and effective method for the purification of acetylated nucleosides like 2',3',5'-Tri-O-acetylinosine.[1] This document provides a detailed protocol for the purification of this compound using column chromatography.

Experimental Protocols

Materials and Reagents

-

Crude 2',3',5'-Tri-O-acetylinosine

-

Silica gel (60 Å, 230-400 mesh)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

n-Hexane, HPLC grade

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Glass chromatography column

-

Cotton wool or fritted glass disc

-

Sand (acid-washed)

-

Rotary evaporator

-

Collection tubes/flasks

-

TLC developing chamber

-

UV lamp (254 nm)

Column Preparation

-

Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

-

Place a small plug of cotton wool or ensure a fritted disc is at the bottom of the column to support the stationary phase.

-

Add a thin layer of sand (approximately 1 cm) over the cotton wool.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane or a high n-Hexane mixture).

-

Carefully and slowly pour the slurry into the column, gently tapping the column to encourage even packing and dislodge any air bubbles.

-

Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and solvent addition.

-

Equilibrate the packed column by passing several column volumes of the initial mobile phase through it. Ensure the solvent level never drops below the top layer of sand.

Sample Preparation and Loading

-

Dissolve the crude 2',3',5'-Tri-O-acetylinosine in a minimal amount of the appropriate solvent (e.g., dichloromethane).

-

In a separate flask, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

-

Add the dissolved crude product to the silica gel and concentrate the mixture to dryness using a rotary evaporator. This "dry loading" method often results in better separation.

-

Carefully apply the dried, silica-adsorbed sample to the top of the prepared column.

Elution and Fraction Collection

-

Begin elution with the initial, low-polarity mobile phase.

-

Gradually increase the polarity of the mobile phase to elute the compounds from the column. A common strategy for acetylated nucleosides is a gradient of methanol in dichloromethane or ethyl acetate in hexane.[2][3]

-

Collect fractions of a suitable volume (e.g., 10-20 mL) in labeled tubes or flasks.

Fraction Analysis

-